Methyl imidazo[1,5-a]pyridine-8-carboxylate
Overview
Description
“Methyl imidazo[1,5-a]pyridine-8-carboxylate” is a chemical compound that is a significant structural component of a large number of agrochemicals and pharmaceuticals . It has a molecular weight of 176.17 .
Synthesis Analysis
The synthesis of imidazo[1,5-a]pyridine, which includes “Methyl imidazo[1,5-a]pyridine-8-carboxylate”, has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes methods involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Molecular Structure Analysis
The InChI code for “Methyl imidazo[1,5-a]pyridine-8-carboxylate” is1S/C9H8N2O2/c1-13-9(12)7-3-2-5-11-6-4-10-8(7)11/h2-6H,1H3
. This code provides a specific representation of the molecule’s structure. Chemical Reactions Analysis
Imidazo[1,5-a]pyridine, including “Methyl imidazo[1,5-a]pyridine-8-carboxylate”, can undergo a variety of chemical reactions. These include cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Physical And Chemical Properties Analysis
“Methyl imidazo[1,5-a]pyridine-8-carboxylate” is a powder at room temperature .Scientific Research Applications
Imidazo[1,5-a]pyridine derivatives have attracted growing attention due to their unique chemical structure and versatility, optical behaviors, and biological properties . They have potential in several research areas, including:
- Materials Science : These compounds can be used in the development of new materials due to their unique chemical structure and versatility .
- Pharmaceutical Field : Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . They have been a subject of intense research for numerous decades .
- Optoelectronic Devices : These compounds have been reported in different technological applications, such as optoelectronic devices .
- Sensors : They have applications in the development of chemical sensors .
- Anti-Cancer Drugs : Some derivatives have shown promise as anti-cancer drugs .
- Confocal Microscopy and Imaging : They can be used as emitters for confocal microscopy and imaging .
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Coordination Chemistry : Imidazo[1,5-a]pyridine is a stable scaffold, widely used for the development of emissive compounds in many application fields, including coordination chemistry .
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Antibacterial Drugs : Some derivatives have shown significant potency against extracellular and intracellular Mtb (Mycobacterium tuberculosis), with good microsomal stability . This suggests potential applications in the development of antibacterial drugs .
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Apoptosis Induction : Certain derivatives have demonstrated the capacity to induce apoptosis . This is an important feature of any successful therapeutic agent, particularly in the context of cancer treatment .
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Fluorescent Probes : Imidazo[1,5-a]pyridine-based fluorophores have been synthesized and their photophysical features investigated in several organic solvents . These compounds exhibited great solvatochromic behavior, making them suitable as membrane probes . Their interaction with liposomes as artificial membrane models was tested, showing successful intercalation of the probes in the lipid bilayer .
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Transmetallating Agents : Synthesized ligand precursors were converted to silver (Ag) complexes that could serve useful transmetallating agents for Ni complexes .
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Agrochemicals : Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals .
Safety And Hazards
“Methyl imidazo[1,5-a]pyridine-8-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .
Future Directions
The synthesis of imidazo[1,5-a]pyridine, including “Methyl imidazo[1,5-a]pyridine-8-carboxylate”, continues to be a subject of intense research . Future directions may include the development of new synthetic methodologies and the exploration of its potential applications in agrochemicals and pharmaceuticals .
properties
IUPAC Name |
methyl imidazo[1,5-a]pyridine-8-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)7-3-2-4-11-6-10-5-8(7)11/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHAGTFJLGJGKNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CN2C1=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70438851 | |
Record name | Methyl imidazo[1,5-a]pyridine-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70438851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl imidazo[1,5-a]pyridine-8-carboxylate | |
CAS RN |
151509-02-3 | |
Record name | Methyl imidazo[1,5-a]pyridine-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70438851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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